molecular formula C12H9BrN2O2 B1449242 4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid CAS No. 1480715-50-1

4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B1449242
CAS No.: 1480715-50-1
M. Wt: 293.12 g/mol
InChI Key: HIWGGGGXNDHPEE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid is a chemical compound characterized by its bromophenyl group attached to a pyrimidine ring, which is further substituted with a carboxylic acid group. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromophenylamine and acetic acid.

  • Reaction Steps: The reaction involves the condensation of 4-bromophenylamine with acetic acid under controlled conditions to form the pyrimidine ring.

  • Purification: The product is then purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Scaling Up: The reaction conditions are scaled up to accommodate larger production volumes, with careful monitoring of temperature, pressure, and reaction time to maintain product integrity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions involve replacing the bromine atom with other functional groups, using nucleophiles like sodium hydroxide.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances binding affinity, while the carboxylic acid group may form hydrogen bonds with biological targets. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

  • 4-Bromophenylamine: Similar structure but lacks the pyrimidine ring.

  • 2-Methylpyrimidine-5-carboxylic acid: Similar but without the bromophenyl group.

  • 4-Bromophenyl-2-methylpyrimidine: Similar but without the carboxylic acid group.

Uniqueness: The combination of the bromophenyl group and the carboxylic acid group on the pyrimidine ring makes this compound unique, providing distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(4-bromophenyl)-2-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c1-7-14-6-10(12(16)17)11(15-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWGGGGXNDHPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid
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4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid
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4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid
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4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid
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4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid
Reactant of Route 6
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4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid

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